2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one
CAS No.: 894013-05-9
Cat. No.: VC11878012
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894013-05-9 |
|---|---|
| Molecular Formula | C21H21FN2O4S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C21H21FN2O4S/c22-17-5-3-4-16(12-17)15-29(26,27)20-13-24(19-7-2-1-6-18(19)20)14-21(25)23-8-10-28-11-9-23/h1-7,12-13H,8-11,14-15H2 |
| Standard InChI Key | SPLLUQQFCXOLIH-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F |
| Canonical SMILES | C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F |
Introduction
Synthesis
The synthesis of 2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one likely involves multi-step organic reactions. Common methods for synthesizing similar compounds include:
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Step 1: Formation of the indole core.
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Step 2: Introduction of the methanesulfonyl group.
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Step 3: Attachment of the fluorophenyl substituent.
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Step 4: Incorporation of the morpholine ring.
Reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., palladium on carbon for coupling reactions) may be used. Reaction conditions like temperature, pressure, and reaction time are crucial for optimizing yield and purity.
Biological Activity and Potential Applications
Compounds with indole and sulfonamide moieties are known for their diverse biological activities, including anti-inflammatory and anticancer effects. The presence of a morpholine ring could enhance solubility and bioavailability. While specific data on this compound's biological activity is not available, similar compounds have shown promise in modulating enzyme activity or receptor signaling, which could lead to therapeutic applications.
Chemical Reactions and Stability
This compound can participate in various chemical reactions typical for organic compounds, including:
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Hydrolysis: Potential breakdown in aqueous environments.
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Coupling Reactions: Possible modifications to introduce additional functional groups.
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Redox Reactions: Oxidation or reduction of specific functional groups.
Reaction conditions must be carefully controlled to avoid side reactions.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|---|
| N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide | 878061-83-7 | Not specified | C24H21FN2O3S |
| 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one | Not specified | Approximately 392.9 | Not specified |
| 2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one | 878057-58-0 | 400.5 | C21H21FN2O3S |
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